molecular formula C4H8N2O2 B1265420 2-Acetamidoacetamide CAS No. 2620-63-5

2-Acetamidoacetamide

Cat. No.: B1265420
CAS No.: 2620-63-5
M. Wt: 116.12 g/mol
InChI Key: WQELDIQOHGAHEM-UHFFFAOYSA-N
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Description

2-Acetamidoacetamide, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O2 and its molecular weight is 116.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 514773. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Angiotensin-Converting Enzyme Inhibitors and Angioedema

2-Acetamidoacetamide is structurally related to compounds like angiotensin-converting enzyme inhibitors (ACE-I). Research on ACE-I has shown their association with angioedema, a condition marked by deep skin swelling. The pathophysiology involves inhibition of bradykinin and substance P degradation, leading to vasodilation and plasma extravasation. In cases of ACE-I-induced angioedema, antihistamines, steroids, and epinephrine are used for treatment, and tracheal intubation is employed in cases of airway compromise (Kostis et al., 2018).

2. Inhibition of SARS-CoV-2 Infections in Engineered Human Tissues

Studies on angiotensin-converting enzyme 2 (ACE2), which is structurally related to this compound, have demonstrated its role as a receptor for SARS-CoV-2, the virus causing COVID-19. Research indicates that human recombinant soluble ACE2 (hrsACE2) can significantly block early stages of SARS-CoV-2 infections. This discovery is pivotal in understanding viral infections and developing potential treatments (Monteil et al., 2020).

3. Neurotoxic Effects of Acetamiprid

Acetamiprid, a compound structurally similar to this compound, has been studied for its neurotoxic effects. It is found that exposure to Acetamiprid impairs memory consolidation through the reduction of glutamate and the expression of NMDA receptor subunits in the hippocampus. This study is significant in understanding the impacts of similar compounds on the nervous system (Shamsi et al., 2021).

4. Use of Acetamide-Based Compounds and Acute Hepatic Inflammation

Research has indicated that exposure to acetamide-based compounds, related to this compound, can be a risk factor for acute hepatic inflammation. The study focused on the mechanisms involved in acute hepatic inflammation induced by these compounds, highlighting their potential risks (Hsu et al., 2011).

Safety and Hazards

2-Acetamidoacetamide is classified as a hazardous chemical. It is suspected of causing cancer. Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, and using personal protective equipment as required .

Biochemical Analysis

Biochemical Properties

2-Acetamidoacetamide plays a significant role in biochemical reactions, particularly in the formation of covalent adducts with lysine residues in proteins. This compound interacts with enzymes such as iodoacetamide, which is used in mass spectrometry-based proteomics to block cysteine residues . The interaction between this compound and lysine residues results in the formation of a covalent adduct that mimics ubiquitination, a process crucial for regulating cellular processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by forming covalent adducts with lysine residues, which can mimic ubiquitination and affect protein function . This compound can disrupt cellular signaling pathways and gene expression by altering the ubiquitination status of proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent adducts with lysine residues in proteins. This interaction is similar to the ubiquitination process, where ubiquitin is enzymatically attached to specific lysines of substrate proteins . The formation of this compound adducts can inhibit or activate enzymes, alter protein function, and change gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can form stable covalent adducts with lysine residues, which can persist over time and affect protein function . The degradation of these adducts can also occur, leading to changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can form covalent adducts with lysine residues without causing significant toxicity . At high doses, this compound can lead to toxic effects, including disruption of cellular signaling pathways and gene expression . Threshold effects have been observed, where the compound’s impact on cellular function increases with higher dosages .

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of covalent adducts with lysine residues in proteins. This compound interacts with enzymes such as iodoacetamide, which is used to block cysteine residues in mass spectrometry-based proteomics . The formation of these adducts can affect metabolic flux and metabolite levels by altering protein function and enzyme activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function within cells .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. The subcellular localization of this compound can affect its activity and function by influencing its interactions with proteins and enzymes . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, where it can exert its effects on cellular processes .

Properties

IUPAC Name

2-acetamidoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c1-3(7)6-2-4(5)8/h2H2,1H3,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQELDIQOHGAHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031047
Record name 2-Acetamidoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2620-63-5
Record name N-Acetylglycinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2620-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylglycinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2620-63-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetamidoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamidoacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ACETAMIDOACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97SV9AFW2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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